molecular formula C9H15N B1363119 2,5-Dimethyl-1-propyl-1H-pyrrole CAS No. 20282-39-7

2,5-Dimethyl-1-propyl-1H-pyrrole

Cat. No. B1363119
CAS RN: 20282-39-7
M. Wt: 137.22 g/mol
InChI Key: CXSJSHHYPARDPV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-propyl-1H-pyrrole is a chemical compound with the molecular formula C9H15N and a molecular weight of 137.22 . It is a member of the pyrrole family .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-1-propyl-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and two double bonds, with methyl groups at the 2 and 5 positions and a propyl group at the 1 position .


Physical And Chemical Properties Analysis

2,5-Dimethyl-1-propyl-1H-pyrrole has a boiling point of 205.1±9.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm3 . It has a molar refractivity of 44.9±0.5 cm3, a polar surface area of 5 Å2, and a molar volume of 156.9±7.0 cm3 .

Scientific Research Applications

Catalytic Applications

Nano β-PbO was used to synthesize 2,5-dimethyl-N-substituted pyrroles, demonstrating its efficiency as a recyclable catalyst. This process involved condensation of substituted anilines with 2,5-hexanedione, with the compounds characterized through various spectral data (Pasha, Satyanarayana, Sivakumar, Chidambaram, & Kennedy, 2011).

Alkaloid Synthesis

New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense, indicating potential for chemical diversity and stereoisomeric complexity in pyrrole derivatives (Youn, Kil, Nam, Lee, Kim, Lee, Lee, & Seo, 2013).

Antimicrobial Applications

Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized, demonstrating significant in vitro antimicrobial activities. This suggests potential for pyrrole derivatives in antimicrobial agent development (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Spectroscopic and Computational Studies

Several studies have focused on the structural and spectroscopic analysis of dimethyl pyrrole derivatives. This includes examination of their molecular structures, vibrational analysis, and computational studies to understand their chemical properties and reactivity (Singh, Rawat, & Sahu, 2014), (Silva & Santos, 2010).

Crystal Structure Analysis

Several studies focused on determining the crystal structures of dimethyl pyrrole derivatives, contributing to the understanding of their chemical behavior and potential applications (Hong, 2000).

Ring-Expansion Reactions

Investigations on the reaction of dimethyl pyrroles with dichlorocarbene have led to the formation of 2-dichloromethyl-2H-pyrrole and 3-chloropyridines, supporting mechanistic studies in organic chemistry (Jones & Rees, 1969).

Non-linear Optical Material Applications

The study of the first hyperpolarizability of dimethyl pyrrole derivatives suggests their potential use as non-linear optical materials, expanding the utility of these compounds in material science (Singh, Rawat, & Sahu, 2014).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid medium, highlighting their potential in industrial applications (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).

properties

IUPAC Name

2,5-dimethyl-1-propylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-4-7-10-8(2)5-6-9(10)3/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSJSHHYPARDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335838
Record name 2,5-Dimethyl-1-propyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-propyl-1H-pyrrole

CAS RN

20282-39-7
Record name 2,5-Dimethyl-1-propyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Fan, W Chu, H Tian, Z Zhang, Y Feng… - Journal of …, 2022 - Wiley Online Library
In order to develop the high‐temperature‐released pyrrole aroma, two novel flavors precursors of methyl 2‐methyl‐5‐(((2‐methylbutanoyl)oxy)methyl)‐1‐propyl‐1H‐pyrrole‐3‐…
Number of citations: 5 onlinelibrary.wiley.com
D Akbaşlar, O Demirkol, S Giray - Synthetic Communications, 2014 - Taylor & Francis
Water was a suitable medium for Paal–Knorr pyrrole cyclocondensation. Hexa-2,5-dione was reacted with several aliphatic and aromatic primary amines, affording N-substituted 2,5-…
Number of citations: 36 www.tandfonline.com
RHE Schirmacher, D Rösch, F Thomas - Tetrahedron, 2021 - Elsevier
An additive-free synthesis of challenging N-substituted aryl pyrroles from the often poorly soluble corresponding 1,4-diketones by means of the Paal-Knorr pyrrole synthesis is reported, …
Number of citations: 12 www.sciencedirect.com
M Xiong, X Liang, Y Zhou, Y Pan - The Journal of Organic …, 2021 - ACS Publications
Reported herein is a synthetic method of polysubstituted pyrroles from easily available materials, 1,3-dicarbonyl compounds and primary amines, via electro-oxidative intermolecular …
Number of citations: 8 pubs.acs.org

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